
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to a benzamide structure. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-methylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dimethoxyaniline is reacted with 4-methylbenzoyl chloride in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the increased volume of reactants.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification Techniques: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide can be compared with similar compounds such as:
- 2-chloro-N-(3,4-dimethoxyphenyl)-4-methylbenzamide
- 2-chloro-N-(3,5-dimethylphenyl)-4-methylbenzamide
- 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Uniqueness
The presence of both chloro and methoxy groups in this compound imparts unique chemical properties, making it distinct from other similar compounds. These functional groups contribute to its reactivity and potential biological activities.
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethoxyphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-14(15(17)6-10)16(19)18-11-7-12(20-2)9-13(8-11)21-3/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYONPTMAWGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.